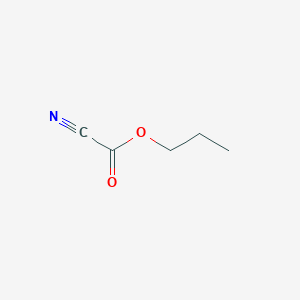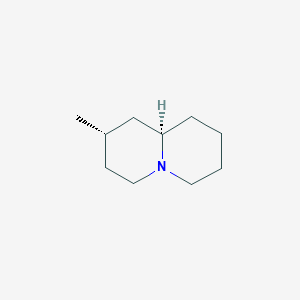
(2S,9aR)-2-Methyloctahydro-2H-quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,9aR)-2-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing compound that belongs to the class of quinolizidines This compound is characterized by its octahydroquinolizine core, which is a saturated bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,9aR)-2-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of quinolizine derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired reduction and cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: (2S,9aR)-2-Methyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the quinolizine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
(2S,9aR)-2-Methyloctahydro-2H-quinolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2S,9aR)-2-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Quinolizidine: A parent compound with a similar bicyclic structure but lacking the methyl group at the second position.
Octahydroquinolizine: A fully saturated derivative without specific stereochemistry.
2-Methylquinolizidine: A compound with a similar structure but different stereochemistry.
Uniqueness: (2S,9aR)-2-Methyloctahydro-2H-quinolizine is unique due to its specific stereochemistry and the presence of a methyl group at the second position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5581-90-8 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC 名称 |
(2S,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-7-11-6-3-2-4-10(11)8-9/h9-10H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI 键 |
QCSLVVGMBNXNRT-VHSXEESVSA-N |
手性 SMILES |
C[C@H]1CCN2CCCC[C@@H]2C1 |
规范 SMILES |
CC1CCN2CCCCC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





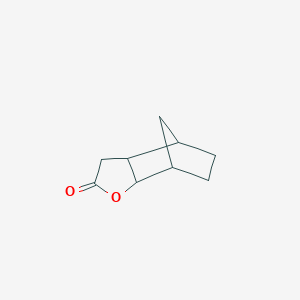
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
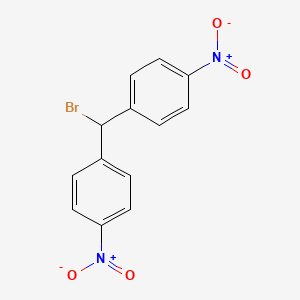
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
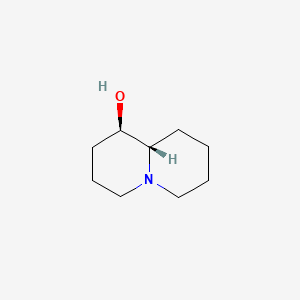

-lambda~5~-phosphane](/img/structure/B14729354.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
